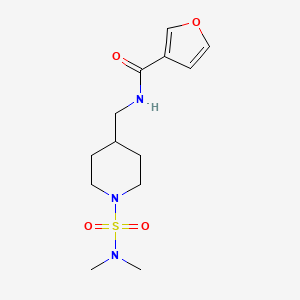

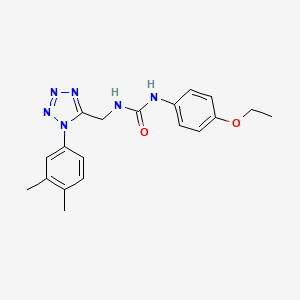

3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique

Anticancer Applications

- Imidazotetrazines Synthesis and Antitumor Activity : The synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which are structurally related to 3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide, showed curative activity against L-1210 and P388 leukemia. These compounds may act as prodrugs and have potential as broad-spectrum antitumor agents (Stevens et al., 1984).

- Novel Isoxazole Derivatives for Colon Cancer : Synthesized N-phenyl-5-carboxamidyl isoxazoles demonstrated anticancer activity, especially against colon cancer cell lines. One derivative significantly down-regulated the expression of phosphorylated STAT3 in colon cancer cells, indicating potential for chemotherapeutic applications (Shaw et al., 2012).

Chemical Synthesis and Molecular Structure

- 3-Methylisoxazole-5-Carboxamides Synthesis : A study focused on the synthesis of various 3-methylisoxazole-5-carboxamides and their isomers, demonstrating the versatility and chemical diversity of isoxazole-based compounds (Martins et al., 2002).

- Isoxazole-3-Carboxamide in Pd-Catalyzed C(sp3)-H Bond Activation : Bidentate auxiliaries derived from the isoxazole-3-carboxamide moieties were used for palladium-catalyzed C(sp3)-H bond activation. This highlights the role of isoxazole derivatives in facilitating complex chemical reactions (Pasunooti et al., 2015).

Herbicidal and Insecticidal Activity

- Novel Isoxazole Derivatives as Herbicides : Isoxazole derivatives were synthesized as potential inhibitors targeting D1 protease in plants, demonstrating moderate to good herbicidal activities (Hu et al., 2009).

- Insecticidal Activity of Isoxazole Derivatives : A collection of isoxazole-4,5-dicarboxamides was prepared and evaluated for insecticidal activity, revealing potential applications in pest control (Yu et al., 2009).

Polymer Science

- Polyamides Containing Isoxazole : Polyamides derived from isoxazole dicarboxylic acid and aliphatic diamines were synthesized, showing good thermal stability and solubility in various solvents. This suggests potential use in advanced material science (Bouck & Rasmussen, 1993).

Orientations Futures

Thiazoles and their derivatives continue to be a topic of interest due to their wide range of applications and biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules, including the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propriétés

IUPAC Name |

3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-8-22-13-6-4-12(5-7-13)14-10-24-17(18-14)19-16(21)15-9-11(2)20-23-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNARMVXOYSPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2444955.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444960.png)

![1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444961.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)